molecular formula C14H13FN4 B14968455 7-(4-Fluorophenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968455
M. Wt: 256.28 g/mol
InChI Key: DZDLVDOCSSSLAG-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with an isopropyl-substituted pyrimidine derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has been studied for various applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Industrial Applications: Use as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(4-Chlorophenyl)-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of the fluorine atom in 7-(4-FLUOROPHENYL)-2-(PROPAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets, making it unique compared to its analogs.

Properties

Molecular Formula

C14H13FN4

Molecular Weight

256.28 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13FN4/c1-9(2)13-17-14-16-8-7-12(19(14)18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3

InChI Key

DZDLVDOCSSSLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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